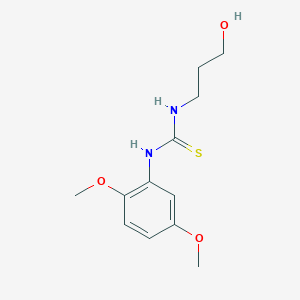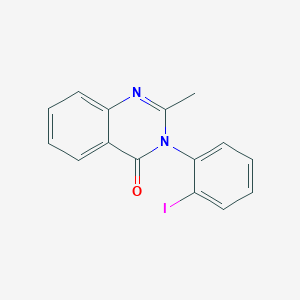![molecular formula C14H18N4O3 B3989901 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B3989901.png)
4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one
Overview
Description
4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, a dimethylaminoethylamino group, and a methyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Alkylation: The methyl group can be introduced at the 1-position through alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The dimethylaminoethylamino group can be introduced through a nucleophilic substitution reaction using 2-(dimethylamino)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethylamino group, using oxidizing agents like potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Bases: Potassium carbonate, sodium hydroxide.
Major Products
Reduction: 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-aminoquinolin-2(1H)-one.
Oxidation: Oxidized derivatives of the dimethylaminoethylamino group.
Scientific Research Applications
4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylaminoethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-{[2-(dimethylamino)ethyl]amino}-1-methylquinolin-2(1H)-one: Lacks the nitro group, which may result in different biological activities.
4-{[2-(dimethylamino)ethyl]amino}-3-nitroquinolin-2(1H)-one: Lacks the methyl group, which may affect its chemical reactivity and biological properties.
4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinoline: Lacks the carbonyl group, which may influence its stability and reactivity.
Uniqueness
The presence of both the nitro group and the dimethylaminoethylamino group in 4-{[2-(dimethylamino)ethyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one makes it unique in terms of its chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
4-[2-(dimethylamino)ethylamino]-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-16(2)9-8-15-12-10-6-4-5-7-11(10)17(3)14(19)13(12)18(20)21/h4-7,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUVCQPGPOYUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3989822.png)
![N-[2-(1-adamantyl)ethyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3989835.png)


![1-(4-Iodophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B3989846.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3989847.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B3989852.png)
![2-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-5-methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3989855.png)

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B3989871.png)
![2-(1-(3,4-difluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3989875.png)
![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B3989891.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B3989892.png)
![2-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B3989898.png)
